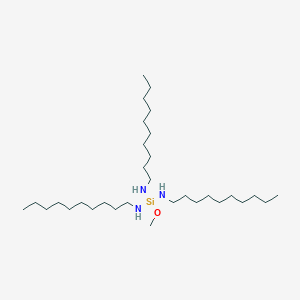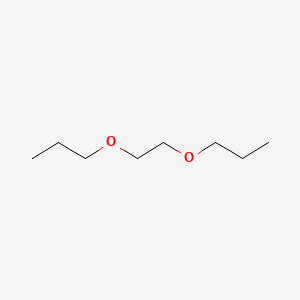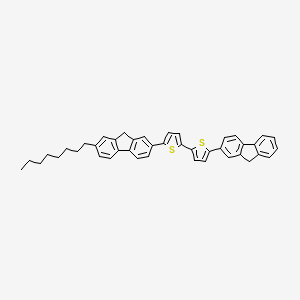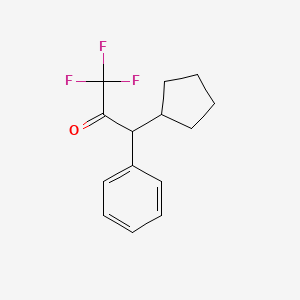
N,N',N''-Tris(decyl)-1-methoxysilanetriamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’,N’'-Tris(decyl)-1-methoxysilanetriamine is a chemical compound known for its unique structure and properties It is a silane derivative with three decyl groups and a methoxy group attached to a silanetriamine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’,N’'-Tris(decyl)-1-methoxysilanetriamine typically involves the reaction of decylamine with a silane precursor. One common method is the reaction of decylamine with trimethoxysilane in the presence of a catalyst. The reaction is carried out under controlled conditions, usually at elevated temperatures, to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of N,N’,N’'-Tris(decyl)-1-methoxysilanetriamine may involve a continuous flow process to optimize yield and efficiency. The use of high-purity reagents and advanced purification techniques ensures the production of a high-quality compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’,N’'-Tris(decyl)-1-methoxysilanetriamine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.
Applications De Recherche Scientifique
N,N’,N’'-Tris(decyl)-1-methoxysilanetriamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other silane derivatives and as a reagent in various organic transformations.
Biology: The compound is studied for its potential use in drug delivery systems and as a biocompatible material.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a carrier for targeted drug delivery.
Industry: It is used in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N,N’,N’'-Tris(decyl)-1-methoxysilanetriamine involves its interaction with molecular targets through its silane and amine groups. These interactions can lead to the formation of stable complexes with various substrates, facilitating their transformation or stabilization. The exact pathways involved depend on the specific application and the nature of the interacting molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N,N-Tris(decyl)-1-decanaminium bromide: This compound shares a similar structure but differs in its functional groups and overall reactivity.
Tetrakis(decyl)ammonium bromide: Another related compound with similar applications but distinct chemical properties.
Uniqueness
N,N’,N’'-Tris(decyl)-1-methoxysilanetriamine is unique due to its combination of silane and amine functionalities, which provide it with a versatile reactivity profile. This makes it suitable for a wide range of applications, from material science to biomedical research.
Propriétés
Numéro CAS |
923561-07-3 |
|---|---|
Formule moléculaire |
C31H69N3OSi |
Poids moléculaire |
528.0 g/mol |
Nom IUPAC |
N-[bis(decylamino)-methoxysilyl]decan-1-amine |
InChI |
InChI=1S/C31H69N3OSi/c1-5-8-11-14-17-20-23-26-29-32-36(35-4,33-30-27-24-21-18-15-12-9-6-2)34-31-28-25-22-19-16-13-10-7-3/h32-34H,5-31H2,1-4H3 |
Clé InChI |
TWQRDNVYXVCUSO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCN[Si](NCCCCCCCCCC)(NCCCCCCCCCC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzenesulfonamide, 3-[4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]-](/img/structure/B14174557.png)
![Dipropyl 2-[(dimethoxyphosphoryl)sulfanyl]butanedioate](/img/structure/B14174559.png)
![1,1'-[Nonane-1,9-diylbis(oxy)]bis(3,4,5-trifluorobenzene)](/img/structure/B14174564.png)
![N-[2-(4-Methoxyphenyl)ethyl]-3-methylbut-2-enamide](/img/structure/B14174567.png)


![5-[(4-Nitrophenyl)methyl]pyridin-3-ol](/img/structure/B14174586.png)
![Methyl 4-[3-(6-methoxyquinolin-4-yl)-3-oxopropyl]-1-prop-2-ynylpiperidine-3-carboxylate](/img/structure/B14174592.png)
![2-[4-(Hexylamino)phenyl]-4H-1-benzopyran-4-one](/img/structure/B14174593.png)
![[(3-Bromo[1,1'-biphenyl]-4-yl)oxy](trimethyl)silane](/img/structure/B14174609.png)
![2-(3-Fluorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14174622.png)


